3-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
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Overview
Description
3-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H24FN3O4S and its molecular weight is 421.49. The purity is usually 95%.
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Scientific Research Applications
Analytical Derivatization in Liquid Chromatography
A study highlighted the synthesis of a new sulfonate reagent, which, while not directly mentioning 3-Fluoro-N-(2-((4-(2-Methoxyphenyl)Piperazin-1-Yl)Sulfonyl)Ethyl)Benzamide, involves similar chemistry principles. The reagent, designed for analytical derivatization in liquid chromatography, consists of a fluorophore for sensitive detection post-tagging to an analyte and a tertiary amino function for removal after derivatization by acid treatment (Hsin‐Lung Wu et al., 1997).
Serotonin 1A Receptor Imaging in Alzheimer's Disease
A selective serotonin 1A (5-HT(1A)) molecular imaging probe, closely related to the chemical structure of interest, was utilized in conjunction with positron emission tomography (PET) for quantifying 5-HT(1A) receptor densities in Alzheimer's disease patients. This illustrates the compound's relevance in neurodegenerative disease research and its potential for studying serotonin receptor distributions (V. Kepe et al., 2006).
Development of Fluorine-18-Labeled Antagonists
Research into the synthesis of fluorinated derivatives of a specific compound, aiming to enhance the pharmacokinetic properties for serotonin 1A (5-HT1A) receptor imaging, reflects the broader scope of utilizing fluoro-substituted benzamides in developing radiolabeled antagonists for neuroimaging purposes (Lixin Lang et al., 1999).
Enhancing PET Imaging through Cytochrome P450 Inhibition
A study demonstrated that disulfiram, an inhibitor of the cytochrome P450 enzyme, significantly reduced the defluorination of 18F-FCWAY (a compound structurally related to this compound), thereby enhancing the visualization of serotonin 5-HT1A receptors in the human brain for PET imaging. This research underlines the importance of chemical modifications and enzymatic inhibition in improving the utility of fluoro-substituted benzamides for medical imaging (Y. Ryu et al., 2007).
Metabolic Pathway Elucidation
Investigating the oxidative metabolism of Lu AA21004, a novel antidepressant, revealed the involvement of multiple cytochrome P450 enzymes in its metabolism, highlighting the complexity of metabolic pathways for fluoro-substituted benzamides and the significance of understanding these pathways for drug development and safety assessment (Mette G. Hvenegaard et al., 2012).
Mechanism of Action
Target of Action
It’s known that compounds with a similar structure, such as para-methoxyphenylpiperazine (meopp), have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters .
Mode of Action
The compound’s mode of action is likely related to its interaction with its targets. For instance, MeOPP, a compound with a similar structure, has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .
Biochemical Pathways
For example, indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
A group of 2-{alkyl}-1h-benzo[d]imidazoles and their 5 substituted derivatives (methoxy and chloro), synthesized previously, were found to exhibit an acceptable pharmacokinetic profile .
Result of Action
For example, changes in the levels of endogenous antioxidant enzymes (GST, GPx, GR and GSH) were observed in association with AlCl3 administration and were restored upon treatment with a similar compound .
Future Directions
The future directions for this compound and similar piperazine derivatives could involve further exploration of their synthesis methods and potential biological activities . Additionally, more comprehensive studies on their physical and chemical properties, safety and hazards, and mechanisms of action could provide valuable insights.
Properties
IUPAC Name |
3-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-28-19-8-3-2-7-18(19)23-10-12-24(13-11-23)29(26,27)14-9-22-20(25)16-5-4-6-17(21)15-16/h2-8,15H,9-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZYHLKLJQDNEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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